molecular formula C11H10N2O2 B1424314 Ethyl 1,7-naphthyridine-2-carboxylate CAS No. 250674-53-4

Ethyl 1,7-naphthyridine-2-carboxylate

Cat. No.: B1424314
CAS No.: 250674-53-4
M. Wt: 202.21 g/mol
InChI Key: VZLMYXFLIYXAQW-UHFFFAOYSA-N
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Description

Ethyl 1,7-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings

Safety and Hazards

The safety information available for a similar compound, Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Naphthyridine derivatives have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 1,7-naphthyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dehydrogenases and oxidoreductases, facilitating redox reactions essential for cellular metabolism . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, modulating the enzyme’s activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, potentially affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its intended biological effects . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target tissues . The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,7-naphthyridine-2-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the use of concentrated hydrobromic acid for prolonged refluxing . Another approach involves multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of specific catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Ethyl 1,7-naphthyridine-2-carboxylate can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other naphthyridine derivatives.

Properties

IUPAC Name

ethyl 1,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMYXFLIYXAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699667
Record name Ethyl 1,7-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-53-4
Record name Ethyl 1,7-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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